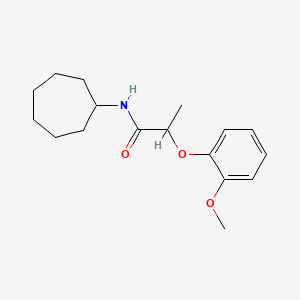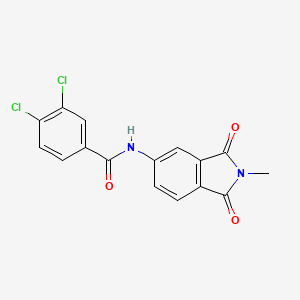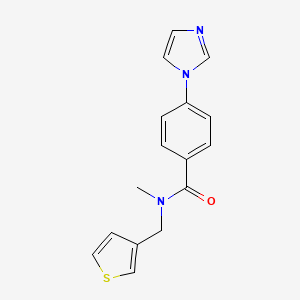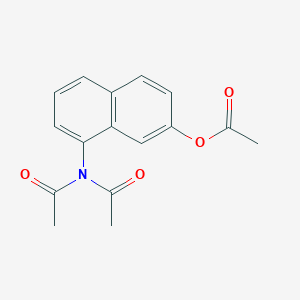
8-(diacetylamino)-2-naphthyl acetate
Vue d'ensemble
Description
8-(diacetylamino)-2-naphthyl acetate, commonly known as DAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAN is a substrate used in the detection of esterase activity, which is an important enzyme in various biological processes.
Mécanisme D'action
DAN is hydrolyzed by esterases to form 8-amino-2-naphthol and acetic acid. The hydrolysis of DAN results in a color change from yellow to purple, which can be measured spectrophotometrically. The rate of color change is proportional to the esterase activity in the sample.
Biochemical and Physiological Effects:
DAN is a non-toxic compound and does not have any significant biochemical or physiological effects. However, the detection of esterase activity using DAN can provide valuable information on various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAN as a substrate for esterase activity detection is its high sensitivity. DAN can detect low levels of esterase activity in biological fluids, which is important in the diagnosis of various diseases. Another advantage is its ease of use, as DAN can be easily synthesized and purified. However, one of the limitations of using DAN is its specificity. DAN can be hydrolyzed by other enzymes, which can lead to false-positive results.
Orientations Futures
There are several future directions for the use of DAN in scientific research. One direction is the development of more specific substrates for esterase activity detection. Another direction is the use of DAN in the detection of esterase activity in specific tissues and organs. Additionally, the use of DAN in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease is an area of ongoing research.
Conclusion:
In conclusion, DAN is a valuable substrate for esterase activity detection in scientific research. Its high sensitivity and ease of use make it a popular choice for researchers. The mechanism of action of DAN involves the hydrolysis of the compound by esterases, which results in a color change that can be measured spectrophotometrically. While there are some limitations to the use of DAN, its future directions in scientific research are promising.
Applications De Recherche Scientifique
DAN is widely used in scientific research as a substrate for esterase activity detection. Esterases are enzymes that catalyze the hydrolysis of esters, which are important in various biological processes such as lipid metabolism, drug metabolism, and neurotransmitter regulation. DAN is commonly used in the detection of esterase activity in blood, urine, and other biological fluids.
Propriétés
IUPAC Name |
[8-(diacetylamino)naphthalen-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10(18)17(11(2)19)16-6-4-5-13-7-8-14(9-15(13)16)21-12(3)20/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTVNFKBGRZYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1C=C(C=C2)OC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4425302.png)
![2-(4-phenyl-1-piperazinyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4425324.png)
![6-(2-furyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4425332.png)
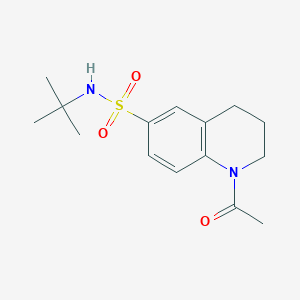
![4-{[4-chloro-2-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4425339.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4425344.png)
![N-(3-{[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4425351.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4425353.png)
![2,3-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425364.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B4425370.png)
